Cas no 99686-99-4 (5-methyl-4-nitro-1-(phenylmethyl)-1H-Imidazole)

5-methyl-4-nitro-1-(phenylmethyl)-1H-Imidazole structure
99686-99-4 structure
Product Name:5-methyl-4-nitro-1-(phenylmethyl)-1H-Imidazole
CAS No:99686-99-4
MF:C11H11N3O2
MW:217.223942041397
CID:1123704
PubChem ID:175846
Update Time:2025-04-20

5-methyl-4-nitro-1-(phenylmethyl)-1H-Imidazole Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-5-methyl-4-nitroimidazole
    • 5-methyl-4-nitro-1-(phenylmethyl)-1H-Imidazole
    • DTXSID60244201
    • AKOS005145198
    • 99686-99-4
    • 1H-Imidazole, 5-methyl-4-nitro-1-(phenylmethyl)-
    • SCHEMBL21199059
    • Inchi: 1S/C11H11N3O2/c1-9-11(14(15)16)12-8-13(9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
    • InChI Key: IVOFFUJFQWPQKN-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=C(C)N(C=N1)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 217.085
  • Monoisotopic Mass: 217.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.25
  • Boiling Point: 407.5°C at 760 mmHg
  • Flash Point: 200.2°C
  • Refractive Index: 1.619
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